Product packaging for 2-Furoylacetonitrile(Cat. No.:CAS No. 31909-58-7)

2-Furoylacetonitrile

Cat. No.: B032225
CAS No.: 31909-58-7
M. Wt: 135.12 g/mol
InChI Key: RZNSHBXVTAHWPP-UHFFFAOYSA-N
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Description

2-Furoylacetonitrile is a versatile and valuable heterocyclic building block extensively employed in synthetic organic chemistry and medicinal chemistry research. This compound features both a furan ring, a privileged scaffold in drug discovery, and a highly reactive β-ketonitrile moiety. Its primary research application lies in its role as a key precursor for the synthesis of a diverse array of heterocyclic systems, including furan derivatives, pyrazoles, and pyridines, through cyclocondensation and nucleophilic addition reactions. The electron-withdrawing nitrile and carbonyl groups activate the methylene protons, making this compound an excellent substrate for Knoevenagel condensations and Michael additions, enabling the construction of complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO2 B032225 2-Furoylacetonitrile CAS No. 31909-58-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(furan-2-yl)-3-oxopropanenitrile
Source PubChem
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InChI

InChI=1S/C7H5NO2/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNSHBXVTAHWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185759
Record name 2-Furoylacetonitrile
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Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31909-58-7
Record name 2-Furoylacetonitrile
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Record name 2-Furoylacetonitrile
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Record name 2-Furoylacetonitrile
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Synthetic Methodologies for 2 Furoylacetonitrile

Established Synthetic Routes to 2-Furoylacetonitrile

Classical organic reactions, primarily condensation reactions, form the cornerstone of established synthetic routes for β-ketonitriles, including this compound.

Synthesis from Methyl-2-furoate and Acetonitrile (B52724)

A prominent method for preparing β-ketonitriles, such as this compound, involves the condensation of nitriles possessing α-hydrogen atoms with carboxylic esters in the presence of a strong base google.combeilstein-journals.orgnih.gov. This reaction is analogous to the Claisen condensation, where an ester and a compound with an activated methylene (B1212753) group (like acetonitrile) react to form a β-keto ester or, in this case, a β-ketonitrile.

For the synthesis of this compound, methyl-2-furoate serves as the ester component, and acetonitrile provides the α-carbon bearing the acidic hydrogens. Strong bases, such as alkali metal hydrides (e.g., sodium hydride, NaH), alkali metal amides, or alkoxides like potassium tert-butoxide (KOt-Bu) or potassium tert-amyloxide, are commonly employed to deprotonate the α-carbon of acetonitrile, generating a nucleophilic carbanion google.combeilstein-journals.orgnih.gov. This carbanion then attacks the carbonyl carbon of methyl-2-furoate, followed by the elimination of methanol (B129727) (or the corresponding alcohol from the ester) to yield this compound.

While specific detailed yields for the direct reaction of methyl-2-furoate with acetonitrile to form this compound were not explicitly detailed in the search results, the general methodology for β-ketonitriles using such reagents is reported to achieve high yields google.comresearchgate.net. For instance, the acylation of the acetonitrile anion with esters in ethereal solvents using KOt-Bu has been successfully exploited to obtain a variety of β-ketonitriles beilstein-journals.orgnih.gov.

Classical Condensation Reactions in this compound Synthesis

The synthesis of this compound falls under the broader category of classical condensation reactions, particularly those that form carbon-carbon bonds adjacent to carbonyl and nitrile groups. The Claisen condensation, or its variations involving nitriles, is the primary classical approach. This reaction is highly effective for synthesizing β-dicarbonyl compounds, including β-ketonitriles mdpi.com.

Another relevant condensation, the Knoevenagel condensation, involves the nucleophilic addition of an active hydrogen compound (like a β-ketonitrile itself, acting as a methylene-active compound) to an aldehyde or ketone, typically followed by dehydration to form α,β-unsaturated carbonyl compounds acs.org. While β-ketonitriles can participate in Knoevenagel condensations to form more complex structures mdpi.comrsc.org, the formation of this compound itself is achieved through a Claisen-type condensation.

Novel and Advanced Synthetic Approaches to this compound

Beyond classical methods, modern synthetic chemistry explores advanced approaches to enhance the efficiency, selectivity, and environmental sustainability of chemical processes.

Exploration of Catalytic Methods for Enhanced Efficiency

The development of catalytic methods offers significant advantages for the synthesis of organic compounds, including β-ketonitriles, by improving reaction rates, selectivity, and reducing waste. Recent advancements in the synthesis of β-ketonitriles have demonstrated the utility of various catalytic systems. For example, palladium (Pd)-catalyzed additions of organoboron reagents to dinitriles have been developed, offering a practical, convenient, and highly selective method with excellent functional group tolerance and broad substrate scope organic-chemistry.orgacs.orgacs.org. This approach utilizes commercially available starting materials and operates under milder conditions compared to some traditional methods organic-chemistry.orgacs.org.

Another innovative catalytic method involves N-heterocyclic carbene (NHC)-catalyzed radical coupling reactions. This metal-free approach allows for the efficient synthesis of β-ketonitriles, including those with quaternary carbon centers, from aldehydes and azobis(isobutyronitrile) (AIBN) under mild conditions organic-chemistry.orgacs.orgnih.gov. Such catalytic strategies, while not always specifically demonstrated for this compound in the provided search results, represent the frontier of β-ketonitrile synthesis and offer potential avenues for more efficient and selective routes to this compound.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles, developed by Paul Anastas and John Warner, aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances researchgate.netepa.govresearchgate.net. Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign production methods. Key principles include maximizing atom economy, designing safer chemicals, and using safer solvents and auxiliaries researchgate.netepa.gov.

Utilization of Eco-Friendly Solvents and Solvent-Free Conditions

A significant aspect of green chemistry is the reduction or elimination of hazardous solvents, which often constitute a large portion of chemical waste researchgate.netorganic-chemistry.org. For the synthesis of this compound, this translates to exploring eco-friendly solvent alternatives or, ideally, solvent-free conditions.

Eco-friendly solvents include water, supercritical carbon dioxide (scCO2), ionic liquids (ILs), deep eutectic solvents (DESs), and bio-based solvents like glycerol (B35011) and ethyl lactate (B86563) organic-chemistry.orgorganic-chemistry.orgorgsyn.orgchemistry-chemists.comkwansei.ac.jp. These solvents are valued for properties such as non-toxicity, biodegradability, recyclability, and non-volatility, which significantly reduce the environmental footprint of chemical processes organic-chemistry.orgchemistry-chemists.com. For instance, water is an attractive solvent due to its non-toxicity, renewability, and unique physicochemical properties orgsyn.orgkwansei.ac.jp. Supercritical CO2 is also a recognized green solvent, used in various industrial processes for extraction and synthesis due to its non-toxicity and recyclability organic-chemistry.orgkwansei.ac.jp.

Solvent-free conditions represent the ultimate goal in green synthesis, eliminating solvent-related waste and hazards entirely acs.orgfishersci.cauni.lu. Techniques such as mechanochemistry (e.g., ball milling) and thermal methods can facilitate reactions in the absence of traditional liquid media acs.orgfishersci.cauni.lu. Mechanochemistry, in particular, has gained traction in pharmaceutical manufacturing for its ability to reduce waste and energy consumption by replacing solvents with mechanical energy acs.orguni.lu. Solid-state reactions, where solid reactants interact without solvents, also offer high efficiency and selectivity acs.org. While specific examples for this compound under these exact green conditions were not found in the provided search results, the broader application of these principles to β-ketonitrile synthesis indicates a clear direction for future, more sustainable production of this compound.

Energy-Efficient Synthesis Techniques (e.g., Microwave-Assisted Synthesis)

Energy-efficient synthesis techniques, such as microwave-assisted synthesis, offer significant advantages over conventional heating methods in chemical reactions. Microwave heating enables rapid and uniform heating of the reaction mixture directly at the molecular level, in contrast to conventional external heating which relies on convection currents and can lead to hot vessel walls. alfa-chemistry.com This direct energy transfer often results in significantly reduced reaction times, frequently decreasing from hours to mere minutes, and can lead to increased yields and cleaner chemical processes. alfa-chemistry.comfishersci.sefishersci.fifishersci.ca The convenience and enhanced safety features of modern microwave reactors further contribute to their growing adoption in laboratories. alfa-chemistry.com

Waste Minimization and Atom Economy Considerations

Waste minimization and atom economy are fundamental principles of green chemistry, aiming to design chemical processes that reduce or eliminate the generation of hazardous substances and maximize resource efficiency. fishersci.senih.govamericanelements.comwikidata.org Atom economy, a concept developed by Barry Trost, focuses on maximizing the incorporation of all atoms from the starting materials into the final desired product, thereby minimizing by-products and waste. fishersci.senih.govwikidata.orguni.lu

The core idea is that prevention of waste is superior to treating or cleaning up waste after it has been created. fishersci.senih.govwikidata.org To achieve high atom economy, synthetic methods are designed to ensure that few "atoms" are wasted. fishersci.se Catalytic reactions, for example, are often preferred over stoichiometric processes because they can significantly reduce material use and environmental impact by avoiding the need for stoichiometric reagents and thus reducing waste. fishersci.senih.govwikidata.orguni.lu

Despite the clear benefits of applying these principles, specific detailed research findings or quantitative data regarding the atom economy or waste minimization efforts directly associated with the synthesis of this compound were not found in the available information. Nevertheless, the general principles of green chemistry advocate for the continuous evaluation and optimization of synthetic routes for compounds like this compound to enhance their atom economy and minimize waste generation.

Flow Chemistry Techniques for this compound Production

Flow chemistry, or continuous flow processing, represents a significant shift from traditional batch manufacturing, offering numerous advantages for chemical production. This technology, long utilized in the petrochemical industry, has gained considerable attention in the pharmaceutical and fine chemical sectors since the 2000s. nih.gov

Key benefits of continuous flow chemistry include:

Enhanced Thermal Control : Reactions can occur within narrower temperature ranges, leading to improved product quality and impurity profiles. nih.gov

Improved Efficiency : Continuous flow processes can significantly reduce energy consumption (by up to 30%) and solvent usage, or even eliminate solvents entirely, due to enhanced process control. fishersci.ca

Real-Time Monitoring and Control : This allows for precise management of the manufacturing process, which is also recommended by regulatory bodies like the FDA. nih.gov

Safety : Flow chemistry enables safer handling of high-energy or hazardous reactions, removing the need for expensive bunkered production facilities. fishersci.ca

While the general advantages of flow chemistry are well-documented and are leading to its increased adoption in various chemical manufacturing processes, specific applications or detailed research findings on the production of this compound using continuous flow techniques were not explicitly detailed in the provided search results. However, given the compound's role as an intermediate and the inherent benefits of flow chemistry for efficient and safer synthesis, it is plausible that such methodologies could be explored for its future production.

Compound Information

Reactivity and Reaction Mechanisms of 2 Furoylacetonitrile

Fundamental Reaction Pathways of 2-Furoylacetonitrile

The fundamental reaction pathways of this compound are dictated by the interplay of its functional groups. The electron-withdrawing nature of the adjacent furoyl and cyano groups significantly increases the acidity of the methylene (B1212753) protons, facilitating the formation of a stabilized carbanion. This carbanion is a potent nucleophile and readily participates in various condensation and addition reactions. The carbonyl group itself is susceptible to nucleophilic attack, and the nitrile group can be involved in cyclization reactions. Furthermore, the furan (B31954) ring can undergo electrophilic substitution, although its reactivity is influenced by the deactivating effect of the furoyl substituent.

The active methylene group in this compound is a key center for nucleophilic additions and condensations. One of the most prominent reactions in this category is the Knoevenagel condensation. bohrium.commdpi.comresearchgate.netsciensage.inforesearchgate.net In this reaction, the active methylene group of this compound reacts with aldehydes or ketones in the presence of a basic catalyst, such as an amine or an alkoxide, to form a new carbon-carbon double bond. chemtube3d.com The initial step involves the deprotonation of the methylene group to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde or ketone. chemtube3d.com Subsequent dehydration leads to the formation of an α,β-unsaturated product. chemtube3d.com

For instance, the reaction of this compound with aromatic aldehydes can yield various 2-cyano-3-(furan-2-yl)-3-arylpropenenitriles. The yields for such reactions are generally good, as demonstrated by similar condensations involving furan derivatives and active methylene compounds. mdpi.com

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeReported Yield Range
This compoundAromatic AldehydeBasic catalyst (e.g., piperidine, sodium ethoxide)(E/Z)-2-(furan-2-carbonyl)-3-arylacrylonitrileGood to Excellent (typically 70-95%) mdpi.comresearchgate.net
This compoundKetoneBasic catalystSubstituted acrylonitrile (B1666552) derivativeVariable

The carbonyl group of this compound can also undergo nucleophilic addition with primary and secondary amines to form imines and enamines, respectively. bohrium.commdpi.comnih.govmdpi.com These reactions are typically acid-catalyzed and are reversible. mdpi.commdpi.com The initial nucleophilic attack of the amine on the carbonyl carbon is followed by dehydration to yield the final product. mdpi.com

This compound is a valuable building block for the synthesis of a variety of heterocyclic systems due to its ability to undergo cyclization reactions with various reagents.

The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) and its derivatives is a classical and efficient method for the synthesis of pyrazoles. acs.orglibretexts.org As a β-ketonitrile, this compound readily undergoes cyclocondensation with hydrazines to afford 3-amino-4-(furan-2-carbonyl)pyrazoles. The reaction proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular cyclization involving the nitrile group.

The regioselectivity of the reaction with substituted hydrazines can be influenced by the reaction conditions and the nature of the substituent on the hydrazine. acs.org For example, reactions in aprotic dipolar solvents in an acidic medium have been shown to provide good yields and high regioselectivity. acs.org

Reactant 1Reactant 2ConditionsProductReported Yield Range for Similar Reactions
This compoundHydrazine hydrate (B1144303)Reflux in ethanol (B145695) or other suitable solvent5-(Furan-2-yl)-1H-pyrazol-3-amineGood to Excellent (70-95%) libretexts.org
This compoundPhenylhydrazineAcidic or basic catalysis5-(Furan-2-yl)-1-phenyl-1H-pyrazol-3-amineVariable, can be regioselective acs.org

Beyond pyrazoles, this compound can be utilized in the synthesis of other important heterocyclic systems such as thiophenes and pyridines.

The Gewald reaction provides a straightforward route to highly substituted 2-aminothiophenes. organic-chemistry.orgwikipedia.orgumich.educhemrxiv.orgorganic-chemistry.orgnih.govsemanticscholar.orgrsc.orgnih.gov This one-pot, multi-component reaction involves the condensation of a carbonyl compound, an α-cyanoester (or in this case, a β-ketonitrile), and elemental sulfur in the presence of a base. organic-chemistry.orgwikipedia.org For this compound, this reaction would lead to the formation of 2-amino-3-(furan-2-carbonyl)thiophenes. The mechanism is believed to proceed through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization. organic-chemistry.org

The Hantzsch pyridine (B92270) synthesis is another multi-component reaction that can be adapted for this compound. chemtube3d.comacs.orgnih.govwikipedia.orgscribd.comorganic-chemistry.orgyoutube.comorganic-chemistry.orgrsc.org In a modified Hantzsch synthesis, a β-keto compound, an aldehyde, and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate) condense to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. organic-chemistry.org this compound can serve as the β-keto component, reacting with an aldehyde and another active methylene compound in the presence of ammonia to yield a substituted pyridine derivative.

Named ReactionReactantsProduct TypeGeneral Yields
Gewald Aminothiophene SynthesisThis compound, another active methylene compound, sulfur, base2-Amino-3-(furan-2-carbonyl)thiophene derivativeModerate to Good organic-chemistry.org
Hantzsch Pyridine SynthesisThis compound, aldehyde, another β-ketoester/nitrile, ammonia/ammonium acetate (B1210297)Substituted pyridine with a furanoyl groupGood organic-chemistry.org

Furthermore, reactions with binucleophiles like guanidine (B92328) or thiourea (B124793) can lead to the formation of pyrimidine (B1678525) derivatives. youtube.com

The furan ring is an electron-rich aromatic system and is generally more reactive towards electrophilic substitution than benzene (B151609). However, the presence of the electron-withdrawing furoyl group at the 2-position deactivates the furan ring in this compound towards electrophilic attack. Despite this deactivation, electrophilic substitution can still occur, with the incoming electrophile typically directed to the 5-position, and to a lesser extent, the 4-position. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, though harsher conditions may be required compared to unsubstituted furan.

The study of radical reactions involving this compound is less common compared to its ionic reaction pathways. However, the presence of multiple reactive sites suggests potential for radical-mediated transformations. Recent studies have shown that β-ketonitriles can undergo radical addition to conjugated dienes, a reaction initiated by oxidants like manganese(III) acetate or ceric ammonium nitrate (B79036) (CAN). nih.gov This suggests that this compound could potentially react with dienes to form dihydrofuran derivatives. nih.gov

The nitrile group itself can participate in radical cyclizations. wikipedia.org A carbon-centered radical generated elsewhere in a molecule can add to the cyano group to form a new ring system. wikipedia.org While specific examples with this compound are not prevalent, the general reactivity pattern of nitriles in radical reactions suggests this possibility. wikipedia.org

Photochemical reactions, which often involve radical intermediates, are also a possibility. For instance, [2+2] photocycloaddition reactions are known for α,β-unsaturated carbonyl compounds and can also occur with furan rings, although the specifics for this compound would require dedicated investigation. aklectures.comyoutube.comrsc.org

Cyclization Reactions Involving this compound

Mechanistic Investigations of this compound Reactions

The elucidation of reaction mechanisms is fundamental to understanding and optimizing chemical transformations. For a compound like this compound, a variety of sophisticated techniques can be employed to probe the intricate details of its reactivity. These methods provide insights into the transient species formed during a reaction, the rates at which these transformations occur, the energetic pathways involved, and the precise movement of atoms as reactants evolve into products. What follows is a discussion of key methodologies used for such mechanistic investigations.

Spectroscopic Analysis of Reaction Intermediates

The direct observation and characterization of transient intermediates are crucial for piecing together a reaction mechanism. Spectroscopic techniques are powerful tools for this purpose, capable of providing structural information on short-lived species under reaction conditions. Techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are invaluable. rsc.orgstanford.eduresearchgate.net

In the context of reactions involving furan-containing compounds, spectroscopic methods have been successfully used to identify intermediates. For instance, in studies of other furan derivatives, transient species have been characterized to confirm proposed reaction pathways. nih.gov Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is highly sensitive for detecting charged intermediates in solution, even at very low concentrations. nih.gov Advanced MS techniques can provide not only the elemental composition of an intermediate but also structural insights through fragmentation patterns. nih.gov

Kinetic Studies and Reaction Rate Determination

For example, kinetic analyses of reactions involving furan and its derivatives with radicals have been conducted to understand their reactivity under various conditions. researchgate.net These studies often involve monitoring the disappearance of reactants or the appearance of products over time, allowing for the calculation of rate constants. researchgate.net Such data is fundamental to understanding the factors that control the reaction's speed and can help to support or refute a proposed mechanism.

However, specific kinetic data for the reactions of this compound are sparse in the available literature. While the compound is utilized in various synthetic procedures, detailed investigations into the rates of these reactions and the determination of their rate laws have not been extensively reported. Consequently, there is a lack of published rate constants and mechanistic insights derived from kinetic analysis for this particular compound.

Computational Chemistry Approaches to Elucidate Mechanisms

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. nih.govnih.gov These theoretical approaches allow for the mapping of potential energy surfaces, which can reveal the structures and energies of transition states and intermediates. rsc.org This information is vital for understanding the feasibility of a proposed reaction pathway.

DFT studies have been applied to understand the reactivity of furan and its derivatives in various contexts, providing insights into their electronic structure and how they interact with other reagents. nih.govresearchgate.net For example, computational models can predict the most likely sites for nucleophilic or electrophilic attack and can calculate the energy barriers associated with different reaction pathways, thereby explaining observed product distributions. rsc.org

While computational studies have been conducted on related furan compounds, there is a scarcity of published research that specifically applies these methods to elucidate the reaction mechanisms of this compound. Theoretical investigations into its cyclization, condensation, or substitution reactions would be highly valuable for a deeper understanding of its chemical behavior, but such detailed computational analyses are not currently prevalent in the scientific literature.

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful experimental technique used to trace the path of atoms throughout a chemical reaction. nih.gov By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), the position of that atom in the products can be determined, providing unambiguous evidence for bond-forming and bond-breaking steps. nih.gov

Deuterium exchange studies, for instance, can reveal information about the lability of certain protons and the presence of specific intermediates. nih.govnih.gov This method has been widely applied across organic chemistry to clarify reaction mechanisms. For example, in reactions involving furan-containing molecules, isotopic labeling could be used to track the fate of specific atoms on the furan ring or its substituents during a transformation.

Despite the power of this technique, there is no significant body of published work detailing the use of isotopic labeling to investigate the reaction mechanisms of this compound. Such studies would be instrumental in confirming the pathways of its various transformations, but to date, this experimental approach does not appear to have been extensively applied to this specific compound.

2 Furoylacetonitrile As a Building Block in Organic Synthesis

Synthesis of Complex Organic Molecules from 2-Furoylacetonitrile

This compound stands out as a versatile precursor in the field of organic synthesis, particularly in the construction of a wide array of heterocyclic compounds. Its unique structure, featuring a furan (B31954) ring, a keto group, and a nitrile function, provides multiple reactive sites for cyclization and condensation reactions. This allows for the efficient assembly of complex molecular architectures, which are of significant interest in medicinal chemistry and materials science.

Heterocyclic Compound Synthesis

The reactivity of this compound makes it an ideal starting material for synthesizing various heterocyclic systems. Its dicarbonyl-like nature, after enolization, and the presence of the nitrile group enable reactions with a range of dinucleophilic reagents to form five- and six-membered rings containing nitrogen, oxygen, and sulfur atoms.

Pyrazoles and Pyrazolines

Pyrazoles and their partially saturated analogs, pyrazolines, are a prominent class of nitrogen-containing heterocycles synthesized from this compound. The general synthetic strategy involves the condensation of this compound with hydrazine (B178648) derivatives. organic-chemistry.org

The reaction of this compound with hydrazine hydrate (B1144303) typically leads to the formation of 3-(furan-2-yl)-1H-pyrazol-5-amine. The reaction proceeds through an initial attack of the hydrazine on the carbonyl group, followed by cyclization involving the nitrile group.

In a similar fashion, substituted hydrazines can be employed to introduce various substituents on the pyrazole (B372694) ring. For instance, the reaction with 2-hydroxyethylhydrazine (B31387) yields a pyrazole derivative with a 2-hydroxyethyl group attached to the nitrogen atom. googleapis.com

Pyrazolines, which are di-hydro derivatives of pyrazoles, can also be synthesized. chim.it These are often formed as intermediates in pyrazole synthesis and can be isolated under specific reaction conditions. The reaction of chalcones derived from furan with hydrazine hydrate is a common method for synthesizing 2-pyrazolines. orientjchem.org

Table 1: Synthesis of Pyrazole and Pyrazoline Derivatives from this compound and Related Compounds

Starting Material Reagent Product
This compound Hydrazine hydrate 3-(Furan-2-yl)-1H-pyrazol-5-amine
This compound 2-Hydroxyethylhydrazine Pyrazole derivative with a 2-hydroxyethyl group googleapis.com
Furan-based chalcones Hydrazine hydrate 2-Pyrazoline derivatives orientjchem.org
Isoxazoles

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, can be synthesized from 1,3-dicarbonyl compounds and hydroxylamine (B1172632). youtube.com In the case of this compound, it can react with hydroxylamine to yield 3-(2-furyl)isoxazol-5-amine. chemicalbook.com The synthesis involves the initial formation of an oxime with the keto group, followed by an intramolecular cyclization where the hydroxyl group attacks the nitrile carbon.

Table 2: Synthesis of Isoxazole Derivatives from this compound

Starting Material Reagent Product
This compound Hydroxylamine 3-(2-Furyl)isoxazol-5-amine chemicalbook.com
Pyrimidines

Pyrimidines, six-membered aromatic rings with two nitrogen atoms, are another important class of heterocycles accessible from this compound. The synthesis generally involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related N-C-N synthon. While direct synthesis from this compound is less commonly detailed, related furan-containing precursors are widely used. For example, 3-arylmethylidenefuran-2(3H)-ones react with guanidine (B92328) carbonate to form pyrimidine (B1678525) derivatives. mdpi.com The synthesis of pyrimidines often involves a base-promoted cyclocondensation reaction. organic-chemistry.org

Other Nitrogen-Containing Heterocycles

The versatility of this compound extends to the synthesis of other nitrogen-containing heterocycles. For example, it can be a precursor for substituted pyrroles. acs.orgamericanchemicalsuppliers.com The development of methods for the synthesis of diverse nitrogen-containing heterocycles is an active area of research, with various strategies being employed to construct complex ring systems. mdpi.comresearchgate.net These methods often involve cascade reactions or multicomponent approaches to build molecular complexity in a single step. rsc.org

Sulfur-Containing Heterocycles

The synthesis of sulfur-containing heterocycles from this compound is a feasible but less explored area compared to nitrogen and oxygen heterocycles. In general, the synthesis of sulfur heterocycles can be achieved by reacting appropriate precursors with sulfur-donating reagents like elemental sulfur or Lawesson's reagent. sioc-journal.cnresearchgate.net For instance, the reaction of 1,3-dicarbonyl compounds with sources of sulfur can lead to the formation of thiophenes or other sulfur-containing rings. While specific examples starting directly from this compound are not extensively documented in the provided context, the principles of sulfur heterocycle synthesis suggest its potential as a building block in this area as well. arkat-usa.orgorganic-chemistry.org

Oxygen-Containing Heterocycles (beyond furan itself)

The structural features of this compound make it an ideal starting material for the synthesis of a variety of heterocyclic systems. The presence of the 1,3-dicarbonyl-like functionality (ketone and nitrile) allows it to participate in cyclization and condensation reactions to form new rings.

One notable application is in the synthesis of substituted aminothiophenes via the Gewald reaction . This multicomponent reaction typically involves a ketone, an active methylene (B1212753) compound (like a nitrile), and elemental sulfur in the presence of a base. wikipedia.orgmdpi.comchemrxiv.orgarkat-usa.org For this compound, the internal ketone and nitrile functionalities can react with sulfur to construct a thiophene (B33073) ring. For example, the reaction can be used to synthesize various 2-aminothiophene derivatives, which are important scaffolds in medicinal chemistry. In a reported synthesis of aminothiophenes using a polyacrylonitrile (B21495) fiber catalyst, this compound was used as a starting material, achieving a 50% yield. amazonaws.com

Furthermore, this compound is a suitable precursor for building other oxygen-containing heterocycles like coumarins and pyranones . nih.govorganic-chemistry.org While specific examples starting directly from this compound are specialized, its β-ketonitrile structure is analogous to substrates commonly used in reactions like the Pechmann condensation for coumarin (B35378) synthesis or other annulation strategies for pyranone formation. For instance, a copper-catalyzed heteroannulation of oxime acetates with 1,3-cyclic dicarbonyls has been developed for the synthesis of furo-fused pyranones and coumarins, highlighting a pathway that could be adapted for furoyl-containing substrates. nih.gov

The active methylene and carbonyl groups can also be utilized in Hantzsch-type syntheses to construct dihydropyridine (B1217469) rings, which are oxygenated heterocycles if the starting components are appropriately chosen. baranlab.orgscribd.comyoutube.comorganic-chemistry.orgwikipedia.org

Functionalization of the Furan Moiety

The furan ring within this compound is an aromatic system that can undergo functionalization, primarily through electrophilic substitution reactions. Furan is known to be significantly more reactive towards electrophiles than benzene (B151609) due to the electron-donating effect of the oxygen heteroatom. chemicalbook.commatanginicollege.ac.in This enhanced reactivity allows for substitutions to occur under milder conditions. pearson.comscribd.comnumberanalytics.com

For an unsubstituted furan ring, electrophilic attack occurs preferentially at the C2 and C5 positions, as the cationic intermediate (sigma complex) formed during the reaction is better stabilized by resonance, with three resonance structures contributing to its stability compared to only two for attack at C3 or C4. chemicalbook.compearson.comquora.comuou.ac.in

In this compound, the furoyl group is attached at the C2 position. This acyl group is electron-withdrawing, which deactivates the furan ring towards electrophilic substitution compared to unsubstituted furan. However, electrophilic substitution can still be achieved. The directing effect of the C2-acyl group will influence the position of the incoming electrophile, favoring substitution at the C5 and C4 positions.

Common electrophilic substitution reactions applicable to the furan ring include:

Halogenation : Bromination can be performed using reagents like bromine in dioxane at low temperatures. scribd.com

Nitration : Nitration is typically achieved with mild nitrating agents, such as acetyl nitrate (B79036) (a mixture of nitric acid and acetic anhydride), to prevent ring degradation that can occur with stronger acids like sulfuric acid. scribd.comnumberanalytics.comresearchgate.net

Sulfonation : Sulfonation can be carried out using a sulfur trioxide-pyridine complex. scribd.comnowgonggirlscollege.co.in

It is important to consider the chemoselectivity of these reactions. In some cases, other parts of the molecule might be more reactive. For instance, in one study involving a complex molecule containing a 2-furyl substituent, bromination occurred regioselectively on a diazepine (B8756704) ring rather than on the furan ring, demonstrating that the relative reactivity of different functional groups in the molecule is a critical factor. researchgate.net

Construction of Carbon-Carbon Bonds

This compound is an excellent substrate for forming new carbon-carbon bonds, primarily through reactions involving its active methylene group (-CH2-). This methylene group is positioned between two electron-withdrawing groups (the furoyl ketone and the nitrile), which significantly increases the acidity of its protons. This allows for easy deprotonation by a base to form a stabilized carbanion (enolate), which is a potent nucleophile.

A cornerstone reaction for C-C bond formation using this compound is the Knoevenagel condensation . jocpr.com This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base. organic-chemistry.orgsciensage.info The reaction with this compound would proceed by deprotonation of the active methylene group, followed by nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. A subsequent dehydration step yields a highly functionalized α,β-unsaturated product. A wide array of catalysts, including eco-friendly options like lemon juice or reusable solid catalysts, have been shown to be effective for this transformation. researchgate.netresearchgate.net

The table below illustrates the expected products from the Knoevenagel condensation of this compound with various aromatic aldehydes, a reaction type that generally proceeds in high yields. scielo.org.mx

Aldehyde ReactantBase/CatalystProductRepresentative Yield (%)
BenzaldehydePiperidine/Ethanol (B145695)2-(Furan-2-carbonyl)-3-phenylacrylonitrile85-95
4-ChlorobenzaldehydeDIPEAc3-(4-Chlorophenyl)-2-(furan-2-carbonyl)acrylonitrile~90
4-MethoxybenzaldehydeBiogenic Carbonate2-(Furan-2-carbonyl)-3-(4-methoxyphenyl)acrylonitrile~87

Yields are representative for Knoevenagel condensations with similar active methylene compounds and may vary based on specific conditions.

Another fundamental C-C bond-forming reaction is the Michael addition , where the enolate of this compound adds to an α,β-unsaturated carbonyl compound (a Michael acceptor). chemicalbook.com This conjugate addition is a powerful method for creating 1,5-dicarbonyl compounds or their equivalents, which are themselves versatile intermediates for further synthesis.

Chemo- and Regioselectivity in Reactions Involving this compound

The presence of multiple reactive sites in this compound—the ketone, the nitrile, the active methylene group, and the furan ring—makes controlling the selectivity of its reactions a critical consideration for synthetic chemists.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another.

Selective Reduction : The ketone group can be selectively reduced to a secondary alcohol without affecting the nitrile or the furan ring. While standard reducing agents like sodium borohydride (B1222165) might also reduce the nitrile under certain conditions, more chemoselective reagents can be employed. For instance, the Luche reduction (NaBH4, CeCl3) is known for the selective 1,2-reduction of enones to allylic alcohols, and similar principles of using lanthanide salts can enhance the selectivity for ketone reduction over other groups. libretexts.orgasianpubs.orgacgpubs.org Conversely, methods exist for the chemoselective reduction of conjugated double bonds in the presence of both furan and nitrile functionalities, such as using 2-phenylbenzimidazoline, which leaves the nitrile and furan ring intact. nih.gov

Selective Hydrolysis : The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under acidic or basic conditions. lumenlearning.compressbooks.publibretexts.orgsavemyexams.com It is possible to achieve chemoselective hydrolysis of the nitrile in the presence of other functional groups, such as esters, by using specific reagents like tetrahalophthalic acids. researchgate.net This allows for the targeted conversion of the cyano group while preserving other parts of the molecule.

Regioselectivity concerns the preference for a reaction to occur at one position over another.

Enolate Alkylation : The deprotonation of this compound can lead to an extended enolate with negative charge density on the α-carbon and the oxygen atom. Alkylation reactions with alkyl halides typically occur at the carbon atom (C-alkylation). Furthermore, because the ketone is unsymmetrical, there are two sets of α-protons: those on the methylene group and the C3 proton on the furan ring. The methylene protons are significantly more acidic and are the primary site of deprotonation to form the active nucleophile for reactions like alkylation, Knoevenagel, and Michael additions. libretexts.orgrsc.orguwo.cafiveable.me

Electrophilic Substitution : As discussed in section 4.1.2, electrophilic substitution on the furan ring is regioselective. For the 2-furoyl substituted ring, electrophiles are directed primarily to the C5 position due to electronic effects. chemicalbook.compearson.com

The interplay of these factors allows this compound to be a highly tunable building block, enabling the synthesis of a wide array of complex molecules through careful selection of reagents and reaction conditions.

Advanced Spectroscopic and Analytical Characterization of 2 Furoylacetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-furoylacetonitrile, which can exist in keto-enol tautomeric forms, NMR provides critical insights into the connectivity and chemical environment of each atom.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information about the number and types of hydrogen and carbon atoms in this compound.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the furan (B31954) ring and the methylene (B1212753) group. The three protons on the furan ring are chemically non-equivalent and will appear as multiplets in the aromatic region, typically between 6.5 and 8.0 ppm. The methylene (CH₂) protons, situated between the electron-withdrawing carbonyl and nitrile groups, are expected to appear as a singlet further downfield than a typical alkyl group.

The ¹³C NMR spectrum provides information on the carbon skeleton. nih.govchemicalbook.com Seven distinct carbon signals are expected for the keto form of this compound. The carbonyl carbon (C=O) will appear significantly downfield, while the nitrile carbon (C≡N) has a characteristic shift in the 110-120 ppm range. oregonstate.edulibretexts.org The furan ring carbons and the methylene carbon will have shifts corresponding to their specific electronic environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Keto Form)

Atom Type Nucleus Predicted Chemical Shift (ppm) Notes
Methylene ¹H 3.5 - 4.5 Singlet, deshielded by adjacent C=O and C≡N groups.
Furan H ¹H 6.5 - 8.0 Three distinct signals, showing doublet/triplet splitting patterns.
Methylene ¹³C 30 - 40
Furan C ¹³C 110 - 150 Four distinct signals for the furan ring carbons.
Nitrile ¹³C 115 - 120 Characteristic shift for a nitrile carbon. oregonstate.edu
Carbonyl ¹³C 180 - 190 Deshielded due to the electronegative oxygen atom.

Note: Predicted values are based on standard chemical shift ranges and the electronic environment of the nuclei. Actual experimental values may vary based on solvent and concentration. sigmaaldrich.com

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure. rsc.orghmdb.ca

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. mdpi.comnih.gov For this compound, a COSY spectrum would reveal correlations between the adjacent protons on the furan ring, allowing for their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached carbon atoms. nih.govacs.org It is invaluable for assigning the carbon signals based on the already-assigned proton signals. For instance, it would show a cross-peak between the methylene proton signal and the methylene carbon signal, and similarly for each of the furan C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds. libretexts.orgacs.org This is arguably the most powerful technique for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

Correlations from the methylene protons to both the carbonyl carbon and the nitrile carbon.

A correlation from the furan proton adjacent to the carbonyl group (H3) to the carbonyl carbon.

Correlations between the furan protons and other carbons within the ring, confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and, through fragmentation, valuable structural information. nih.gov

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). nationalmaglab.orgwikipedia.org This precision allows for the determination of the exact elemental composition of a compound. For this compound, the molecular formula is C₇H₅NO₂. HRMS would provide a measured mass that corresponds very closely to the calculated exact mass of 135.0320 Da, unequivocally confirming its molecular formula. nih.gov This technique is a standard method for characterizing newly synthesized derivatives.

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound at m/z 135) and analyzing the resulting product ions. The fragmentation pattern is a unique fingerprint of the molecule's structure.

For this compound, the most likely fragmentation pathways involve the cleavage of the weaker bonds and the formation of stable ions. The primary fragmentation is expected to be the alpha-cleavage between the carbonyl group and the methylene carbon, leading to the formation of the highly stable furanoyl cation.

Table 2: Predicted MS/MS Fragmentation of this compound

Ion m/z (Nominal) Proposed Structure/Identity
Precursor Ion 135 [C₇H₅NO₂]⁺
Fragment Ion 1 95 [C₅H₃O₂]⁺ (Furanoyl cation)
Fragment Ion 2 67 [C₄H₃O]⁺ (Furyl cation, from loss of CO from m/z 95)

Note: The fragmentation pattern provides evidence for the presence of the furoyl group and its connection to the rest of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum of this compound shows characteristic absorption bands that confirm its key structural features.

The most prominent peaks in the spectrum correspond to the stretching vibrations of the nitrile (C≡N) and carbonyl (C=O) groups. The C≡N stretch appears as a sharp, medium-to-strong band, while the C=O stretch is a very strong, sharp absorption. The spectrum also contains bands corresponding to the C-H bonds of the furan ring and the C-O-C stretching of the ether linkage within the ring.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹) Intensity
Nitrile C≡N 2240 - 2260 Medium, Sharp
Carbonyl C=O 1650 - 1700 Strong, Sharp
Aromatic C-H =C-H 3000 - 3150 Medium to Weak
Furan Ring C-O-C 1000 - 1300 Medium to Strong

Source: Data based on general IR absorption tables and the NIST gas-phase IR spectrum for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are functional groups capable of absorbing light.

In this compound, the key chromophores are the furan ring, the carbonyl group (C=O), and the nitrile group (C≡N), which are in conjugation. This extended π-system influences the electronic absorption spectrum significantly. The absorption of UV or visible radiation in organic molecules like this compound is primarily based on the transitions of n (non-bonding) or π (pi) electrons to the π* (pi-antibonding) excited state. These transitions are energetically favorable and fall within the experimentally convenient region of the spectrum (200–800 nm).

The expected electronic transitions for this compound include:

π → π transitions:* These are high-energy transitions that are characteristic of conjugated systems. The conjugated system in this compound, involving the furan ring and the furoyl group, is expected to give rise to strong absorption bands. Generally, π → π* transitions have high molar absorptivities (ε), typically in the range of 1,000 to 10,000 L mol⁻¹ cm⁻¹.

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* anti-bonding orbital. These transitions are typically of lower energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity ε from 10 to 100 L mol⁻¹ cm⁻¹) compared to π → π* transitions.

The electronic absorption spectra of furan derivatives have been studied, providing insight into the expected spectral behavior of this compound. capes.gov.br For instance, studies on 2-formylfuran, 2-acetylfuran, and 2-furoic acid have shown that the electronic transitions are sensitive to the substituent on the furan ring. capes.gov.br The planarity of these molecules allows for significant interaction between the electronic states of the furan ring and the substituent. capes.gov.br

The solvent in which the spectrum is recorded can also influence the position and intensity of the absorption bands. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima (solvatochromism). For π → π* transitions, an increase in solvent polarity often leads to a bathochromic (red) shift, while for n → π* transitions, a hypsochromic (blue) shift is commonly observed.

Interactive Data Table: UV-Vis Absorption Data for Representative Furan Derivatives

CompoundSolventλmax (nm)log εReference
3,8-diaryl-2H-cyclohepta[b]furan-2-oneCH₂Cl₂236, 250, 293, 4104.32, 4.35, 4.19, 4.26 mdpi.com
Furan-3(2H)-one derivativeAcetonitrile (B52724)Not specifiedNot specified researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While a definitive crystal structure for this compound itself is not publicly available, the crystallographic analysis of its derivatives provides significant insights into the molecular geometry and intermolecular interactions that are likely to be present in the parent compound. The Cambridge Structural Database (CCDC) is a repository for small-molecule crystal structures, and analysis of derivatives found within it can be highly informative.

For example, a pyrazolopyrimidinone (B8486647) derivative synthesized from this compound has had its crystal structure determined (CCDC 1588686). maynoothuniversity.ie The analysis of such a derivative reveals how the core this compound fragment is incorporated into a larger, more complex structure and how its conformation is influenced by the crystalline environment and intermolecular forces such as hydrogen bonding and π-π stacking.

The solid-state structure of a molecule is influenced by both intramolecular forces, which determine the preferred conformation, and intermolecular forces, which dictate the packing of the molecules in the crystal lattice. In derivatives of this compound, the planarity of the furan ring and the geometry of the ketone and nitrile groups are key structural features. The relative orientation of the furan ring and the acyl-nitrile side chain is of particular interest, as rotation around the C-C single bond can lead to different conformers.

The study of related heterocyclic compounds containing furan moieties shows typical bond lengths and angles for the furan ring, which can be expected to be similar in this compound. These crystallographic studies on derivatives are invaluable for building a comprehensive understanding of the structural chemistry of this class of compounds.

Interactive Data Table: Illustrative Crystallographic Data for a this compound Derivative

ParameterValue
Compound Name 2-(furan-2-yl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
CCDC Number 1588686
Empirical Formula C₁₆H₁₁N₃O₂
Crystal System Not specified in snippet
Space Group Not specified in snippet
Unit Cell Dimensions Not specified in snippet
Reference maynoothuniversity.ie

Computational Chemistry and Theoretical Studies on 2 Furoylacetonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of molecules. esqc.orgsemanticscholar.org By calculating the electron density, DFT can accurately predict molecular geometries, energies, and a host of electronic properties. For a molecule like 2-Furoylacetonitrile, DFT calculations offer deep insights into its intrinsic characteristics.

Detailed research findings from DFT studies on similar furan-containing molecules, such as Chalcone (B49325) (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one, provide a framework for understanding the electronic properties of this compound. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netrjptonline.org

Table 1: Representative Electronic Properties Calculated via DFT for a Furan (B31954) Derivative Data based on a study of Chalcone (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one using the B3LYP/6-311++G(d,p) method. researchgate.net

PropertyCalculated ValueSignificance for this compound
HOMO Energy-6.25 eVIndicates electron-donating capability.
LUMO Energy-2.33 eVIndicates electron-accepting capability.
HOMO-LUMO Gap3.92 eVRelates to chemical stability and reactivity.
Dipole Moment3.33 DebyeQuantifies the polarity of the molecule.

Molecular Dynamics Simulations to Understand Conformations and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular conformations, dynamics, and intermolecular interactions in various environments. youtube.com

For this compound, MD simulations can be employed to explore its conformational landscape. The molecule possesses rotational freedom around the single bonds connecting the furan ring, the carbonyl group, and the acetonitrile (B52724) moiety. MD simulations can reveal the preferred conformations (rotamers) in different solvents or in the presence of other molecules, and the energy barriers between these conformations.

Furthermore, MD simulations are invaluable for understanding how this compound interacts with its environment. For instance, simulations can model the adsorption of the molecule onto a surface or its interaction with a biological macromolecule. youtube.com Studies on furan-based polymers have used MD to predict mechanical properties and to simulate complex processes like polymerization and pyrolysis, demonstrating the versatility of this technique. researchgate.netdpi-proceedings.com By analyzing the trajectories from an MD simulation, one can calculate properties such as diffusion coefficients and radial distribution functions, which characterize the molecule's mobility and local environment. youtube.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. digitaloceanspaces.comnih.gov These models are typically expressed as mathematical equations that relate calculated molecular descriptors to an observed property.

In the context of this compound and its derivatives, QSAR studies can be used to predict their potential biological activities, such as antimicrobial or antitubercular effects. nih.govaimspress.com QSPR models can predict physicochemical properties like corrosion inhibition efficiency. digitaloceanspaces.comresearchgate.net The process involves several steps:

Data Set Selection: A series of furan derivatives with known experimental activities or properties is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule. These can include electronic descriptors (from DFT, such as HOMO/LUMO energies), topological descriptors, and physicochemical properties (like LogP). digitaloceanspaces.comaimspress.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model that links the descriptors to the observed activity. digitaloceanspaces.comaimspress.com

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

QSAR studies on nitrofuran and furan-3-carboxamide derivatives have successfully identified key structural features and physicochemical properties that govern their antimicrobial activities. nih.govaimspress.com

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies of Furan Derivatives digitaloceanspaces.comaimspress.com

Descriptor ClassExample DescriptorsProperty Represented
Electronic EHOMO, ELUMO, Dipole Moment (μ), Hardness (η)Electron donating/accepting ability, polarity, stability
Physicochemical LogPHydrophobicity/Lipophilicity
Constitutional Molecular Weight, Number of double bondsSize, Unsaturation
Topological Kier-Hall electrotopological states (Ss)Molecular connectivity and shape
Fragment Counts Number of specific functional groupsPresence of key structural motifs

Virtual Screening and Ligand-Protein Docking Studies

Virtual screening and molecular docking are powerful computational techniques in drug discovery used to identify potential drug candidates from large libraries of compounds and to predict how they might bind to a biological target, typically a protein. nih.govspringernature.com

Molecular docking simulations would place this compound or its analogs into the binding site of a target protein and evaluate the goodness of fit using a scoring function. biorxiv.orgstanford.edu The scoring function estimates the binding affinity, usually expressed in kcal/mol, which helps in ranking potential ligands. This process allows researchers to prioritize compounds for experimental testing. biorxiv.org

A typical docking workflow involves:

Preparation of the Protein: The 3D structure of the target protein is obtained, often from a crystallographic database. Water molecules and other non-essential components are removed, and hydrogen atoms are added.

Preparation of the Ligand: A 3D structure of this compound is generated and its energy is minimized.

Docking Simulation: A program like AutoDock Vina is used to explore possible binding poses of the ligand within the defined binding site of the protein. springernature.combiorxiv.org

Analysis of Results: The predicted binding poses and their corresponding binding affinity scores are analyzed. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts, are examined to understand the basis of binding.

For example, docking studies on nitrofuran analogues against the enzyme nitroreductase have been used to elucidate their binding modes and support QSAR findings, suggesting that these compounds could act as inhibitors for this specific target. aimspress.com

Prediction of Reactivity and Selectivity

Computational chemistry offers robust methods for predicting the reactivity and selectivity of chemical reactions. For this compound, this involves understanding which parts of the molecule are most likely to react and what products are likely to form.

DFT calculations are particularly useful for this purpose. Reactivity indices derived from DFT, such as Fukui functions and local softness, can identify the most nucleophilic and electrophilic sites within the molecule. mdpi.com This information helps predict the regioselectivity of reactions.

Furthermore, computational methods can be used to model entire reaction pathways. rsc.org By locating the transition state structures and calculating the activation energies for different potential reactions, chemists can predict which reaction is kinetically favored. rsc.orgnih.gov For instance, computational studies on the Diels-Alder reactions of furan and its derivatives have been used to explain and predict their reactivity and endo/exo selectivity. rsc.orgscispace.comresearchgate.net These studies analyze how substituents on the furan ring influence the activation barriers and thermodynamics of the reaction, providing a quantitative understanding of reactivity trends. rsc.org The presence of the electron-withdrawing furoyl and cyano groups in this compound would be expected to significantly influence its reactivity profile compared to unsubstituted furan.

Applications of 2 Furoylacetonitrile Derivatives in Medicinal Chemistry and Agrochemicals

Design and Synthesis of Bioactive Derivatives

The strategic design and synthesis of bioactive derivatives from 2-furoylacetonitrile often involve the construction of more complex heterocyclic systems. The furan (B31954) moiety itself is a key structural feature in many natural products and pharmacologically active compounds, contributing to their biological effects. nih.gov The synthesis pathways typically exploit the reactivity of the methylene (B1212753) group adjacent to the carbonyl and nitrile groups, as well as the electrophilic nature of the carbonyl carbon.

Common synthetic strategies include condensation reactions to form chalcones, which can then be cyclized to pyrazolines. mdpi.com For instance, the Claisen-Schmidt condensation of acetophenone (B1666503) derivatives with furan-based aldehydes (which can be conceptually linked to the reactivity of this compound derivatives) yields chalcones. mdpi.com These intermediates can be further reacted with reagents like hydrazine (B178648) hydrate (B1144303) to produce pyrazoline derivatives. mdpi.com Another approach involves the reaction of the β-keto-nitrile with various binucleophiles to construct a variety of heterocyclic rings, such as pyrimidines, pyridines, and oxadiazoles. ekb.egmdpi.comscirp.org The synthesis of 5-aryl-furan-2-carboxaldehydes, key intermediates for some of these derivatives, can be achieved through diazotization of substituted anilines followed by a Meerwein arylation-type reaction with furan-2-carboxaldehyde. mdpi.com The specific substituents on the aromatic or heterocyclic rings appended to the core structure are often varied to modulate the biological activity, a common strategy in medicinal chemistry to perform structure-activity relationship (SAR) studies.

Antimicrobial Agents

Derivatives of this compound have been extensively investigated for their potential as antimicrobial agents. The furan nucleus is a component of many compounds with established antibacterial and antifungal properties. mdpi.comnih.gov Research has focused on synthesizing novel heterocyclic compounds incorporating the furan moiety and evaluating their efficacy against a range of pathogens.

One prominent class of derivatives is furan-containing chalcones and their corresponding pyrazoline cyclization products. mdpi.com Studies have shown that certain chalcones exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.com For example, chalcones derived from 5-aryl-2-furaldehydes have demonstrated inhibitory activity against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Klebsiella pneumoniae, and Candida albicans. mdpi.com The subsequent conversion of these chalcones into ∆2-pyrazoline derivatives has in some cases led to more selective antimicrobial action. mdpi.com Molecular docking studies suggest that these compounds may exert their effect by inhibiting enzymes crucial for microbial survival, such as glucosamine-6-phosphate synthase. mdpi.com

Other heterocyclic systems derived from furan precursors have also shown promise. The synthesis of 2-substituted 3-(5-nitro-2-furyl)quinoxaline 1,4-dioxides has been reported, with these compounds being evaluated for their antibacterial activity. nih.gov Similarly, hybrids of 2-thiohydantoin (B1682308) and 2-quinolone derivatives, which can be conceptually related to structures accessible from furoylacetonitrile precursors, have been synthesized and tested against various bacteria, with some showing bacteriostatic activity. uj.edu.pl The synthesis of 1,2,4-triazole-thiols bearing a pyridyl unit and their S-alkylated derivatives has also yielded compounds with good to significant antibacterial activity against organisms such as Bacillus cereus and Enterococcus faecalis. researchgate.net

Anti-inflammatory Compounds

The furan ring is present in a number of compounds exhibiting anti-inflammatory properties. nih.gov These derivatives often act through mechanisms such as the inhibition of inflammatory mediators like nitric oxide (NO) and prostaglandins, or by scavenging reactive oxygen species (ROS) that contribute to inflammation. nih.gov

Natural and synthetic furanones, for example, are known to be potent scavengers of superoxide (B77818) anions and inhibitors of lipid peroxidation. nih.gov Derivatives of benzofuran (B130515), such as 2-arylbenzo[b]furan, have been shown to significantly inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages without causing significant cytotoxicity. nih.gov Ailanthoidol, a benzofuran lignan, was identified as a particularly potent inhibitor of NO production. nih.gov The anti-inflammatory effect of these compounds is often linked to their antioxidant capacity, as oxidative stress is a key component of the inflammatory response. nih.gov

Pyrazoles and pyrazolines, which can be synthesized from chalcone (B49325) intermediates derivable from furan-based precursors, are another important class of anti-inflammatory agents. mdpi.com Many clinically used non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrazole (B372694) or pyrazoline core. mdpi.commsdvetmanual.com These compounds can exert their effects by inhibiting enzymes like lipoxygenase (LOX), which are involved in the inflammatory pathway. mdpi.commdpi.com The search for new LOX inhibitors with antioxidant profiles is an active area of research, as such compounds could offer protection in inflammatory conditions. mdpi.com

Anticancer Agents

The development of novel anticancer agents is a major focus of medicinal chemistry, and derivatives incorporating the furan moiety have shown considerable promise. nih.govresearchgate.net These compounds can induce cancer cell death through various mechanisms, including cell cycle arrest, apoptosis induction, and inhibition of key enzymes like tubulin. nih.govresearchgate.net

A number of furan-based derivatives have been designed and synthesized with the aim of evaluating their cytotoxic activity against various cancer cell lines. nih.gov For example, certain pyridine (B92270) carbohydrazide (B1668358) and N-phenyl triazinone derivatives synthesized from a furan-containing oxazolone (B7731731) precursor demonstrated significant anticancer activity against the MCF-7 breast cancer cell line. nih.govresearchgate.net These compounds were found to induce cell cycle arrest at the G2/M phase and trigger apoptosis through the intrinsic mitochondrial pathway, as evidenced by increased levels of p53 and Bax, and decreased levels of Bcl-2. nih.govresearchgate.net

Other heterocyclic systems that can be derived from precursors conceptually similar to this compound have also been explored for their anticancer potential. Novel oxadiazole derivatives have been synthesized and tested for their antiproliferative activity against breast (MCF-7) and liver (HepG2) cancer cell lines. scirp.org Similarly, new 2-quinolyl-1,3-tropolone derivatives have shown excellent activity against multiple human cancer cell lines, inducing apoptotic cell death. rsc.org Benzimidazole-hydrazone derivatives have also emerged as promising anticancer lead compounds, with some showing significant growth inhibition against a wide range of cancer cell lines. ekb.eg

Herbicidal Agents and Pesticides

The furan ring is a structural component found in some agrochemicals, and the development of new, effective, and environmentally benign pesticides is an ongoing research priority. niphm.gov.innih.gov While specific herbicidal or pesticidal derivatives of this compound are not extensively detailed in the provided search results, the general principles of agrochemical design suggest that such derivatives could be of interest. Heterocyclic compounds play a crucial role in modern agrochemicals, with over 70% of launched products containing at least one heterocyclic ring. nih.gov

The introduction of fluorine atoms into agrochemical structures is a common strategy to enhance efficacy, and many modern pesticides are organofluorine compounds. nih.gov Given this trend, fluorinated derivatives of this compound could represent a promising avenue for the discovery of new herbicides and pesticides. The classification of herbicides includes a wide variety of chemical classes, such as anilides, chloroacetamides, and dinitroanilines, many of which are synthesized through multi-step processes where a versatile starting material like this compound could potentially be employed. niphm.gov.inbcpcpesticidecompendium.org For example, the synthesis of benzofuran derivatives has been explored for herbicidal activity. researchgate.net

Antiprotozoal Activity (e.g., Anti-Trypanosoma cruzi activity)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health problem, and the search for new, more effective drugs is crucial. oatext.commdpi.com Various heterocyclic compounds, including those with structural features that could be derived from this compound, have been investigated for their anti-T. cruzi activity. oatext.commdpi.com

Research has shown that derivatives of dehydroabietic acid bearing amino acid scaffolds exhibit potent activity against T. cruzi amastigotes, the clinically relevant form of the parasite. rsc.org One such derivative was found to be more potent than the reference drug, benznidazole (B1666585). rsc.org Synthetic dihydrobenzofuran and benzofuran neolignans have also demonstrated promising in vitro activity against amastigote forms of T. cruzi. mdpi.com In silico studies suggest that these compounds may act by destabilizing the parasite's tubulin-microtubule system. mdpi.com

Other heterocyclic systems have also shown significant trypanocidal activity. Thiazolidinone and 1,3-thiazole derivatives have been synthesized and evaluated, with some compounds showing activity against the trypomastigote form of T. cruzi similar to that of benznidazole. oatext.com Benzoylthiourea derivatives have also been identified as having selective antiprotozoal activity against all developmental forms of the T. cruzi Y strain. nih.gov The presence of nitro groups, as seen in the current drugs benznidazole and nifurtimox, is known to often enhance antiprotozoal activity. nih.gov

Antiviral Agents

The development of new antiviral agents is a critical area of research, and heterocyclic compounds, including furan derivatives, have been explored for this purpose. ekb.egmdpi.com The structural diversity that can be generated from a starting material like this compound makes it a candidate for the synthesis of novel antiviral compounds.

For example, novel 2-thiopyrimidine-5-carbonitrile derivatives, which can be synthesized through multi-step reactions involving precursors with similar functional groups to this compound, have been investigated for their antiviral properties. ekb.eg Certain compounds in this series showed promising activity against the Bovine Viral Diarrhea Virus (BVDV), which is often used as a surrogate for the Hepatitis C virus. ekb.eg

Other studies have focused on fluorinated nucleoside analogues, which have shown excellent activity against a wide range of DNA and RNA viruses. mdpi.com For instance, 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine (FIAC) has been identified as a selective agent against human cytomegalovirus (HCMV). nih.gov It acts by inhibiting viral DNA replication. nih.gov Trifluoromethylthiolane derivatives have also been found to significantly inhibit the reproduction of Herpes simplex virus type 1 (HSV-1). mdpi.com While not direct derivatives of this compound, these examples highlight the potential of heterocyclic and fluorinated compounds in antiviral drug discovery.

Other Pharmacological Activities

Derivatives of this compound have demonstrated a range of pharmacological activities beyond their primary applications, notably in the realms of anti-inflammatory and antimicrobial applications. The furan nucleus is a key structural motif in numerous biologically active compounds, and its derivatives are recognized for their diverse therapeutic potential. kcl.ac.ukrsc.org

Anti-inflammatory Activity: Research into furan derivatives has revealed their potential to mitigate inflammatory processes. researchgate.net Certain natural furan derivatives exert anti-inflammatory effects by suppressing the production of inflammatory mediators like nitric oxide (NO) and regulating the expression of genes involved in inflammation. researchgate.net For instance, some furoxan/1,2,4-triazole (B32235) hybrids have shown potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in the development of anti-inflammatory drugs. nih.gov One such derivative, compound 5f, demonstrated significant COX-2 inhibition with an IC50 value of 0.0455 µM and a high selectivity index. nih.gov While not all studies focus directly on this compound derivatives, the established anti-inflammatory potential of the furan scaffold suggests that derivatives of this compound could be promising candidates for the development of new anti-inflammatory agents. researchgate.netauctoresonline.org The mechanism often involves the inhibition of enzymes like lipoxygenases (LOXs) or signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. auctoresonline.orgnih.gov

Antimicrobial Activity: The furan ring is a constituent of many compounds with established antibacterial and antifungal properties. kcl.ac.ukmdpi.com Derivatives incorporating the furan moiety have shown efficacy against a spectrum of microbial pathogens. For example, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated inhibitory activity against Escherichia coli and Staphylococcus aureus, and notable antifungal activity against Candida albicans. kcl.ac.uk The antimicrobial action of these compounds is often attributed to their specific chemical structures, which can be modified to enhance potency and selectivity. mdpi.commdpi.com Studies on various heterocyclic compounds containing a furan ring have highlighted their potential as leads for novel antimicrobial drugs. kcl.ac.uk

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of lead compounds by modifying their molecular structure. libretexts.org For furan-containing compounds, SAR studies have provided valuable insights into the structural requirements for various pharmacological activities.

For anti-inflammatory activity, the nature and position of substituents on the furan and any associated rings are critical. In a series of furoxan/1,2,4-triazole hybrids, the presence of specific substituents on the aryl ring attached to the triazole moiety significantly influenced COX-2 inhibitory activity and selectivity. nih.gov Similarly, for quinazoline-4(3H)-one-2-carbothioamide derivatives, the presence of a thioamide group and halogen substituents on an attached phenyl ring were found to be crucial for potent anti-inflammatory effects. rsc.org These findings suggest that for this compound derivatives, modifications at the acyl and nitrile groups, as well as substitutions on the furan ring, could be systematically varied to enhance anti-inflammatory potency.

In the context of antimicrobial activity, SAR studies on thiazole (B1198619) derivatives have shown that the nature of substituents on linked heterocyclic rings, such as pyrazoline, is vital for both antibacterial and antifungal effects. mdpi.com For instance, the substitution pattern on a phenyl ring attached to the thiazole core can modulate the antimicrobial spectrum and potency. mdpi.com Furthermore, studies on linezolid (B1675486) analogues have indicated that the size and polarity of substituents at the C5-acylaminomethyl position are detrimental or beneficial to activity, highlighting the importance of steric and electronic properties. kcl.ac.uk For this compound derivatives, SAR exploration would involve synthesizing analogues with diverse substituents on the furan ring and modifications of the acylacetonitrile side chain to identify key pharmacophoric features for enhanced antimicrobial efficacy. The hydrophobicity and chain length of functional groups are also important parameters to consider in the design of new antibacterial agents based on quinone structures. mdpi.com

A preliminary SAR study on 5-phenyl-2-furan derivatives containing a 1,3-thiazole moiety revealed that the heterocyclic backbone and bromine substitution on the benzene (B151609) ring were important for inhibitory activity against E. coli β-glucuronidase. nih.gov

Compound ClassKey SAR FindingsReference
Furoxan/1,2,4-triazole hybridsSubstituents on the aryl-triazole moiety influence COX-2 inhibition. nih.gov
Quinazolinone-carbothioamidesThioamide group and halogen substituents are key for anti-inflammatory activity. rsc.org
Thiazolyl-pyrazoline hybridsSubstituents on the pyrazoline and phenyl rings are crucial for antimicrobial activity. mdpi.com
5-phenyl-2-furan derivativesHeterocyclic backbone and bromine substitution are important for E. coli β-glucuronidase inhibition. nih.gov

Drug Discovery and Development Processes

The journey of a this compound derivative from a laboratory curiosity to a marketed drug is a long and complex process known as the drug discovery and development pipeline. wikipedia.orgresearchgate.net This process begins with the identification of a "lead compound," which is a molecule that shows a desired biological activity. libretexts.org

Lead Discovery and Optimization: The initial step is to identify a lead compound, which could be a this compound derivative showing promising pharmacological activity in initial screenings. libretexts.org Once a lead is identified, medicinal chemists synthesize a series of analogues, or structurally similar compounds, to conduct SAR studies. libretexts.org The goal of this optimization phase is to improve the compound's potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). nih.gov This involves modifying the chemical structure, for example, by adding or changing functional groups on the furan ring or the acylacetonitrile chain. libretexts.org

Preclinical Development: After optimization, the most promising candidate undergoes preclinical testing. wikipedia.org This stage involves extensive in vitro and in vivo (animal) studies to assess the compound's safety and efficacy. nih.gov The physicochemical properties of the new chemical entity (NCE), such as its stability and solubility, are thoroughly characterized. wikipedia.org Manufacturing processes are also developed and scaled up during this phase. wikipedia.org

Clinical Trials: If the preclinical data are favorable, an Investigational New Drug (IND) application is filed with regulatory authorities like the U.S. Food and Drug Administration (FDA). wikipedia.org Upon approval, the compound enters clinical trials in humans, which are typically conducted in three phases:

Phase I: Small trials with healthy volunteers to assess safety, tolerability, and pharmacokinetics. nih.gov

Phase II: Larger trials in patients with the target disease to evaluate efficacy and further assess safety. wikipedia.org

Phase III: Large-scale, multicenter trials to confirm efficacy, monitor side effects, and compare the new drug to existing treatments. nih.gov

Regulatory Approval and Post-Marketing Surveillance: Following successful completion of Phase III trials, a New Drug Application (NDA) is submitted to the regulatory authorities. wikipedia.org If approved, the drug can be marketed. The process doesn't end there; post-marketing surveillance (Phase IV) continues to monitor the drug's long-term safety and effectiveness in the general population. wikipedia.org

The entire drug discovery and development process is time-consuming and expensive, often taking over a decade and costing billions of dollars. libretexts.orgresearchgate.net

Agricultural Applications Beyond Herbicides

While some furan-containing compounds have been investigated for herbicidal properties, derivatives of this compound also hold potential for other agricultural applications, particularly as fungicides and insecticides. beilstein-journals.org The development of new agrochemicals is driven by the need for effective pest and disease control to ensure food security. croplife.comfrontiersin.org

Fungicidal Activity: Fungal pathogens are a major cause of crop loss worldwide. mdpi.com Furan derivatives have been explored for their ability to protect crops from fungal infections. google.com For example, furan derivatives substituted with an imidazole (B134444) or a 1,2,4-triazole ring have shown fungicide activity against phytopathogenic fungi. google.com The development of systemic fungicides, which can be transported within the plant, has been a significant advancement in crop protection. nih.gov The structural motifs found in this compound could serve as a scaffold for the synthesis of new fungicides. By incorporating toxophoric groups from known fungicides or plant resistance inducers, novel compounds with enhanced antifungal activity can be designed. mdpi.com For instance, research on N-acyl-N-arylalaninates has shown that combining fragments from plant resistance activators with other bioactive moieties can lead to effective fungicides. mdpi.com

Insecticidal Activity: Insect pests cause significant economic damage to crops. croplife.com Botanical insecticides, derived from plants, are gaining interest as alternatives to synthetic pesticides. mdpi.comresearchgate.net While specific studies on the insecticidal activity of this compound derivatives are limited, the furan ring is present in some natural and synthetic insecticides. The exploration of this compound derivatives could lead to the discovery of new insecticidal agents with novel modes of action. The development of such compounds would contribute to integrated pest management (IPM) strategies, which aim to control pests in a more sustainable and environmentally friendly manner. mdpi.com

ApplicationTarget Pests/PathogensPotential Mechanism of ActionReference
FungicidePhytopathogenic fungi (e.g., Botrytis cinerea, Phytophthora infestans)Inhibition of fungal growth, induction of plant resistance frontiersin.orgmdpi.comgoogle.com
InsecticideVarious insect pests (e.g., aphids, caterpillars)Disruption of insect physiology, repellent/antifeedant effects croplife.commdpi.comresearchgate.net

Future Perspectives and Emerging Research Directions for 2 Furoylacetonitrile

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Discovery

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how molecules like 2-furoylacetonitrile are utilized. AI and machine learning (ML) algorithms are increasingly being employed to predict the outcomes of reactions, design novel synthetic routes, and accelerate the discovery of new drug candidates. eurekaselect.comacs.org

In the context of this compound, AI can be instrumental in:

Retrosynthesis and Reaction Prediction: AI-powered tools can analyze the structure of this compound and propose efficient synthetic pathways to complex target molecules. acs.org These tools can learn from vast datasets of chemical reactions to predict the most likely and highest-yielding transformations.

Virtual Screening and Drug Discovery: Machine learning models can screen virtual libraries of compounds derived from this compound against biological targets. mdpi.com This in silico approach can rapidly identify potential drug candidates with desirable properties, significantly reducing the time and cost associated with traditional drug discovery methods. researchgate.net For instance, virtual screening has been used to identify potential transketolase inhibitors derived from this compound for herbicidal applications. mdpi.comnih.gov

Predicting Physicochemical Properties: AI models can predict properties such as solubility, toxicity, and metabolic stability for novel derivatives of this compound, aiding in the selection of the most promising candidates for further development. researchgate.net

The integration of AI and ML is expected to unlock the full potential of this compound as a building block for new materials and therapeutics, guiding chemists toward more efficient and targeted research efforts. eurekaselect.com

Exploration of Novel Reactivity Patterns

The inherent reactivity of this compound, stemming from its multiple functional groups, offers a fertile ground for discovering new chemical transformations. Future research will likely focus on uncovering and harnessing novel reactivity patterns to synthesize previously inaccessible molecular architectures.

Key areas of exploration include:

Catalytic Asymmetric Transformations: Developing enantioselective methods to control the stereochemistry of reactions involving this compound is a significant area of interest. This would allow for the synthesis of chiral molecules, which are often crucial for biological activity.

Multi-component Reactions: Designing one-pot reactions where this compound reacts with two or more other components to form complex products in a single step can significantly improve synthetic efficiency.

Photoredox and Electrochemical Methods: Utilizing light or electricity to drive reactions of this compound can provide access to unique reactive intermediates and reaction pathways that are not achievable through traditional thermal methods.

Furan (B31954) Ring Opening and Rearrangement: Investigating controlled methods to open or rearrange the furan ring of this compound could lead to the synthesis of a wide range of acyclic and heterocyclic compounds with diverse functionalities. eurekaselect.com

By exploring these novel reactivity patterns, chemists can expand the synthetic utility of this compound and create a new generation of complex and valuable molecules.

Sustainable and Scalable Production of this compound and Its Derivatives

The principles of green chemistry are increasingly influencing the chemical industry, with a focus on developing sustainable and environmentally friendly processes. unep.org Future research on this compound will prioritize the development of production methods that are not only economically viable but also minimize their environmental impact.

Strategies for achieving sustainable and scalable production include:

Use of Renewable Feedstocks: Investigating the synthesis of this compound from biomass-derived starting materials instead of petroleum-based sources.

Solvent-Free and Aqueous Reactions: Developing synthetic procedures that reduce or eliminate the use of hazardous organic solvents. maynoothuniversity.ie

Catalytic Processes: Employing highly efficient and recyclable catalysts to minimize waste and energy consumption. libretexts.org

Flow Chemistry: Utilizing continuous flow reactors for the synthesis of this compound and its derivatives can offer improved safety, efficiency, and scalability compared to traditional batch processes.

These efforts will contribute to making the production and application of this compound and its derivatives more sustainable in the long term. unep.org

Development of Highly Selective Catalytic Systems

The development of highly selective catalytic systems is crucial for maximizing the efficiency and minimizing the waste generated in the synthesis of this compound derivatives. Future research will focus on designing catalysts that can precisely control the outcome of chemical reactions.

Key areas of development include:

Homogeneous and Heterogeneous Catalysis: Exploring both soluble (homogeneous) and solid-supported (heterogeneous) catalysts to find the optimal system for specific transformations. libretexts.orgdiva-portal.org Heterogeneous catalysts are particularly attractive due to their ease of separation and recycling. diva-portal.org

Nanocatalysis: Utilizing nanoparticles as catalysts can offer high surface area and unique catalytic properties, leading to enhanced reactivity and selectivity. diva-portal.org

Biocatalysis: Employing enzymes as catalysts can provide exceptional selectivity and operate under mild reaction conditions, offering a green alternative to traditional chemical catalysts.

Tandem Catalysis: Designing catalytic systems where multiple transformations occur in a single pot without the need to isolate intermediates can significantly streamline synthetic processes. wikipedia.org

The development of these advanced catalytic systems will enable chemists to synthesize complex molecules from this compound with unprecedented precision and efficiency.

New Biological Targets and Therapeutic Areas for this compound Derivatives

The structural diversity of compounds that can be synthesized from this compound makes it a valuable scaffold for the discovery of new therapeutic agents. mdpi.com While its derivatives have shown promise in certain areas, future research will aim to identify new biological targets and explore their potential in a wider range of therapeutic applications. nih.gov

Emerging areas of interest include:

Anticancer Agents: Research has shown that derivatives of nitrogen-containing heterocycles, which can be synthesized from this compound, exhibit cytotoxic activity against various cancer cell lines. japsonline.com Future work could focus on designing derivatives that target specific proteins or pathways involved in cancer progression. mdpi.com

Antimicrobial Agents: There is a pressing need for new antibiotics to combat drug-resistant bacteria. The furan moiety is present in many compounds with antimicrobial activity, and derivatives of this compound could be explored for their potential as novel antibacterial or antifungal agents. researchgate.netscispace.com

Antiviral Agents: The indole (B1671886) scaffold, which can be incorporated into derivatives of this compound, is found in several antiviral drugs. mdpi.com This suggests that this compound derivatives could be a promising starting point for the development of new antiviral therapies.

Anti-inflammatory and Analgesic Agents: Certain heterocyclic compounds derived from structures similar to this compound have demonstrated anti-inflammatory and analgesic properties. japsonline.com This opens up the possibility of developing new pain and inflammation treatments based on this scaffold.

Herbicidal and Pesticidal Agents: Derivatives of this compound have been investigated as potential herbicides and pesticides. mdpi.comnih.govresearchgate.net Further research in this area could lead to the development of more effective and environmentally benign crop protection agents.

By systematically exploring the interactions of this compound derivatives with a broader range of biological targets, researchers can uncover new therapeutic opportunities and contribute to the development of next-generation medicines and agricultural chemicals.

Q & A

Q. What criteria distinguish high-quality vs. unreliable studies on this compound?

  • Methodological Answer : Prioritize studies with:
  • Full experimental details (reagents, instrument models).
  • Raw data in supplementary files.
  • Citations to primary literature (vs. non-peer-reviewed sources).
  • Conflict-of-interest disclosures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.